![molecular formula C14H23NO3 B2712750 4-Isobutoxy-3,5-dimethoxyphenethylamine CAS No. 501700-05-6](/img/structure/B2712750.png)
4-Isobutoxy-3,5-dimethoxyphenethylamine
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Description
4-Isobutoxy-3,5-dimethoxyphenethylamine, also known as IBDMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of 2C-B, which is a psychedelic drug that has gained popularity in recent years. IBDMPEA is a research chemical that has been used in scientific studies to investigate its potential as a therapeutic agent.
Scientific Research Applications
Neurotoxicity and Metabolism Studies
Research on similar compounds to 4-Isobutoxy-3,5-dimethoxyphenethylamine, particularly those within the "2C series" of psychoactive substances, has focused on evaluating their neurotoxic effects and understanding their metabolic pathways. For example, studies have aimed to assess the neurotoxicity of 2,5-dimethoxy-substituted phenethylamines, revealing significant cytotoxicity in both dopaminergic and serotonin-containing neurons. This suggests that compounds with a 2,5-dimethoxy substitution pattern, like 4-Isobutoxy-3,5-dimethoxyphenethylamine, may pose severe neurotoxic risks (Asanuma, Miyazaki, & Funada, 2020).
Drug Interaction and Enzyme Inhibition
Additionally, studies on 2,5-dimethoxyamphetamine derivatives have explored their interaction with cytochrome P450 (CYP) isoenzymes, particularly CYP2D6, which is crucial for drug metabolism. These studies have found that these compounds can act as competitive inhibitors of CYP2D6, though with varying potency. Such findings highlight the potential for 4-Isobutoxy-3,5-dimethoxyphenethylamine to interact with other substances metabolized by CYP2D6, potentially affecting the metabolism and efficacy of various drugs (Ewald & Maurer, 2008).
Psychoactive Effects and Potential Abuse
Research on closely related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has documented cases of severe intoxication, highlighting the psychoactive potential and abuse risks associated with these substances. These studies underscore the importance of understanding the pharmacological and toxicological profiles of such compounds, including 4-Isobutoxy-3,5-dimethoxyphenethylamine, to mitigate risks associated with their recreational use or potential abuse (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
properties
IUPAC Name |
2-[3,5-dimethoxy-4-(2-methylpropoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8,10H,5-6,9,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAFUDQAABKKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1OC)CCN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3,5-dimethoxyphenethylamine |
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